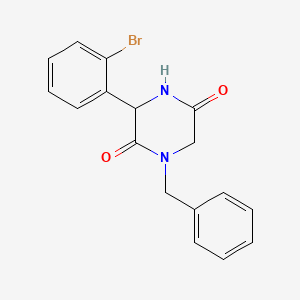

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c18-14-9-5-4-8-13(14)16-17(22)20(11-15(21)19-16)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIQECPFAOEMCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Brominated Diketopiperazines

Executive Summary

Brominated diketopiperazines (DKPs) represent a privileged class of marine alkaloids characterized by a rigid 2,5-diketopiperazine core and halogenated indole or phenol side chains. Predominantly isolated from marine sponges (Geodia barretti) and fungi (Aspergillus sp.), these compounds exhibit potent antifouling, antimicrobial, and cytotoxic profiles. This guide analyzes the critical SAR determinants—specifically the role of bromine as a steric and electronic modulator—and provides validated synthetic protocols for their development.

Chemical Architecture & The Halogen Advantage

The DKP scaffold consists of a six-membered di-lactam ring formed by the double condensation of two

The Sigma-Hole Effect

Unlike smaller halogens, bromine exhibits a pronounced "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows the DKP to engage in halogen bonding (X-bonding) with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in target proteins.

-

Bond Strength: Comparable to weak hydrogen bonds (5–15 kJ/mol).

-

Directionality: Highly directional (160°–180°), enhancing receptor selectivity compared to non-halogenated analogs.

Conformational Rigidity

The DKP ring exists primarily in a boat conformation . Bulky brominated side chains (e.g., 6-bromo-tryptophan) force the ring into specific "flagpole" orientations, restricting the conformational space and reducing the entropic cost of binding.

Synthetic Strategies for SAR Exploration

To explore the SAR of brominated DKPs, synthetic routes must allow for late-stage diversification of the halogen position and side-chain stereochemistry.

Validated Synthetic Workflow

The following pathway outlines a convergent strategy, utilizing Fmoc-solid phase peptide synthesis (SPPS) principles adapted for solution phase to ensure high purity of the cyclized product.

Figure 1: Convergent synthetic workflow for brominated DKPs. Late-stage bromination allows for rapid library generation, while pre-brominated blocks offer regiocontrol.

Critical SAR Determinants

The structure-activity relationship of brominated DKPs is non-linear, often depending on the specific biological target. Below is an analysis of the two dominant pharmacophores: Barettin (Antifouling) and Tryprostatin (Anticancer).

The "Barettin" Cluster (Antifouling)

Barettin (Cyclo[(6-bromo-8-en-tryptophan)arginine]) is a potent inhibitor of barnacle settlement.[2][3]

-

Bromine Position: Removal of Br (Debromobarettin) results in a complete loss of antioxidant activity and a significant reduction in antifouling potency. The 6-Br position on the indole ring is optimal for interaction with serotonin (5-HT) receptors.

-

The Arginine Bridge: The guanidine group in the arginine side chain is critical. Replacing Arginine with Glycine (yielding Dipodazine ) reduces potency by 10-fold, indicating the cationic charge aids in membrane approach or receptor docking.

-

Linker Geometry: The "8-ene" double bond restricts the rotation of the indole side chain, locking the pharmacophore in an active conformation.

The "Tryprostatin" Cluster (Anticancer)

-

Prenylation vs. Bromination: While prenylation at C2 is the primary driver for cell cycle inhibition (G2/M phase), the addition of bromine at C5 or C6 of the indole ring enhances cytotoxicity against MDR (Multi-Drug Resistant) cell lines.

-

Stereochemistry: The L,L-configuration is generally required for biological recognition. Inversion to D-isomers often retains solubility but abolishes receptor binding.

Comparative Potency Data

| Compound | Structural Feature | Target / Assay | Activity (EC50/IC50) | SAR Insight |

| Barettin | 6-Br, Arg side chain | Barnacle Settlement | 0.9 µM | Native baseline; high potency. |

| Benzo[g]dipodazine | Extended aromatics | Barnacle Settlement | 0.034 µM | Extended pi-system outperforms native Br-indole. |

| Dipodazine | 6-Br, Gly side chain | Barnacle Settlement | >10 µM | Loss of Arg-guanidine reduces potency. |

| Debromobarettin | No Bromine | Lipid Peroxidation | Inactive | Br is essential for antioxidant mechanism. |

| Tadalafil Analog 7a | Br-Piperonyl | PDE5 Inhibition | >100 µM | Br causes steric clash in PDE5 pocket (Negative SAR). |

Biological Mechanism of Action[4]

The mechanism of action (MoA) for brominated DKPs is multimodal. In marine contexts (antifouling), they function as non-toxic reversible inhibitors , modulating neurotransmission rather than killing the organism.

The Serotonergic Pathway (Antifouling)

Barettin acts as a selective modulator of the 5-HT (Serotonin) receptor in barnacle cyprids. The brominated indole mimics the serotonin core, while the DKP ring prevents rapid enzymatic degradation.

Figure 2: Mechanism of Action for Barettin-class DKPs. Note the specific antagonism of 5-HT receptors without inducing general cytotoxicity.

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of Brominated Cyclo(Trp-Pro)

Rationale: Microwave irradiation accelerates the difficult cyclization step of sterically hindered dipeptides.

Reagents:

-

Fmoc-6-Bromo-Trp-OH

-

L-Proline methyl ester hydrochloride

-

HBTU / DIPEA (Coupling agents)

-

Piperidine (Deprotection)

Step-by-Step Methodology:

-

Coupling: Dissolve Fmoc-6-Br-Trp-OH (1.0 eq) and HBTU (1.1 eq) in DMF. Add DIPEA (2.0 eq) and activate for 5 mins. Add L-Pro-OMe (1.1 eq). Stir at RT for 2 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). Product should appear at

.

-

-

Deprotection: Treat the dipeptide with 20% piperidine in DMF (10 mL/g) for 20 mins. Concentrate in vacuo to remove piperidine completely (azeotrope with toluene if necessary).

-

Cyclization: Dissolve the deprotected linear dipeptide in 10% morpholine/MeOH.

-

Microwave Step: Heat to 120°C for 15 minutes in a sealed microwave vial.

-

Causality: Thermal energy overcomes the cis/trans isomerization barrier of the proline amide bond, favoring the cis conformer required for ring closure.

-

-

Purification: Precipitate in cold ether or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

Protocol: Barnacle Cyprid Settlement Assay (Antifouling)

Rationale: This assay distinguishes between toxic killing and true antifouling (settlement inhibition).

-

Collection: Collect Balanus improvisus cyprids (3–5 days old).

-

Preparation: Dissolve DKP analogs in DMSO (stock) and dilute with 0.22 µm filtered seawater (FSW) to concentrations of 0.01–10 µM. Ensure DMSO < 0.1%.

-

Incubation: Place 10–15 cyprids in polystyrene petri dishes containing 2 mL of test solution.

-

Observation: Incubate at 20°C in dark. Count settled (metamorphosed), swimming (free), and dead larvae after 24h and 48h.

-

Calculation:

-

Self-Validation: A valid antifouling agent must lower % Settlement without increasing Dead count significantly compared to controls.

-

References

-

Sjögren, M., et al. (2006).[4] "Antifouling activity of synthesized peptide analogs of the sponge metabolite barettin." Peptides. Link

-

Hedner, E., et al. (2008). "Antifouling activity of a dibrominated cyclopeptide from the marine sponge Geodia barretti."[3][4] Journal of Natural Products. Link

-

Sjögren, M., et al. (2013).[4] "Antioxidant and Anti-Inflammatory Activities of Barettin."[4] Marine Drugs.[5][6] Link

-

Song, Z., et al. (2021).[5] "Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review." Marine Drugs.[5][6] Link

-

Martins, A., et al. (2010). "Marketed marine natural products in the pharmaceutical and cosmeceutical industries." Marine Drugs.[5][6] Link

Sources

- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifouling activity of a dibrominated cyclopeptide from the marine sponge Geodia barretti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifouling activity of synthesized peptide analogs of the sponge metabolite barettin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activities of Barettin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Design, Synthesis, and Application of Small Molecule Libraries Containing 2-Bromophenyl Diketopiperazines

Foreword: The Strategic Imperative for Privileged Scaffolds in Modern Drug Discovery

In the contemporary landscape of drug discovery, the pursuit of novel chemical entities with therapeutic potential is a paramount challenge. Researchers and scientists are increasingly turning to "privileged scaffolds" – molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. The 2,5-diketopiperazine (DKP) core, a six-membered cyclic dipeptide, has emerged as a quintessential example of such a scaffold.[1][2] Its prevalence in a vast array of biologically active natural products underscores its evolutionary selection as a robust and versatile molecular architecture.[1][3]

This technical guide focuses on a specific, strategically functionalized variant of the DKP scaffold: the 2-bromophenyl diketopiperazine. The incorporation of a bromine atom on the phenyl ring is not a trivial substitution. It serves as a versatile chemical handle, enabling a multitude of late-stage diversification opportunities through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This capacity for diversification is the cornerstone of constructing high-quality small molecule libraries, which are indispensable tools for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of biological processes.[4][5]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the design principles, synthetic strategies, and practical applications of small molecule libraries based on the 2-bromophenyl diketopiperazine core. We will delve into the causality behind experimental choices, present detailed protocols, and explore the interpretation of screening data to drive structure-activity relationship (SAR) studies.

I. The 2-Bromophenyl Diketopiperazine Core: A Privileged Scaffold with a Handle for Diversity

The 2,5-diketopiperazine scaffold is formed by the condensation of two α-amino acids, resulting in a conformationally constrained cyclic structure.[1] This rigidity is advantageous in drug design as it can lead to higher binding affinities and improved selectivity for target proteins by reducing the entropic penalty upon binding. The presence of multiple hydrogen bond donors and acceptors, coupled with the potential for stereochemical diversity at the α-carbons, contributes to its privileged nature.[3]

The strategic incorporation of a 2-bromophenyl moiety offers a critical advantage for library synthesis. The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the rapid and efficient introduction of a diverse array of substituents at a late stage in the synthetic sequence, a key principle of diversity-oriented synthesis (DOS).[6]

Caption: Ugi-4CR approach to 2-bromophenyl diketopiperazines.

Experimental Protocol: Ugi Reaction for Acyclic Precursor Synthesis [7]

-

To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add the primary amine (1.0 eq) and stir for 20 minutes at room temperature.

-

Add the carboxylic acid (1.0 eq) and the isocyanide (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 48-72 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography to yield the acyclic Ugi adduct.

B. Solid-Phase Synthesis for Library Construction

For the generation of a diverse library of 2-bromophenyl diketopiperazines, solid-phase organic synthesis (SPOS) is the method of choice. [7][8][9]SPOS facilitates the use of excess reagents to drive reactions to completion and simplifies purification through simple washing steps. A common strategy involves the sequential coupling of amino acids to a solid support, followed by an on-resin cyclization to form the DKP ring.

Experimental Protocol: Solid-Phase Synthesis of a 2-Bromophenyl Diketopiperazine

This protocol is adapted from established methods for solid-phase DKP synthesis. [10][11][12]

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-2-bromo-phenylalanine using the same coupling conditions as in step 2.

-

Fmoc Deprotection: Remove the Fmoc group from the second amino acid.

-

On-Resin Cyclization: Induce intramolecular cyclization to form the diketopiperazine ring. This can be achieved by heating the resin in a suitable solvent (e.g., toluene or NMP) or through microwave irradiation. [9]7. Cleavage from Resin: Cleave the final compound from the solid support using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

-

Purification: Purify the crude product by preparative HPLC.

Caption: Solid-phase synthesis workflow for 2-bromophenyl DKPs.

III. Library Diversification via Palladium-Catalyzed Cross-Coupling

The true power of the 2-bromophenyl DKP scaffold lies in its potential for diversification. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of chemical functionalities.

| Cross-Coupling Reaction | Reagent | Bond Formed | Resulting Moiety |

| Suzuki Coupling | Boronic acid/ester | C-C | Aryl, heteroaryl, vinyl |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Alkynyl |

| Heck Coupling | Alkene | C-C (sp2) | Alkenyl |

| Buchwald-Hartwig Amination | Amine | C-N | Aryl/alkyl amine |

| Stille Coupling | Organostannane | C-C | Aryl, vinyl, alkyl |

Experimental Protocol: Suzuki Coupling on a 2-Bromophenyl Diketopiperazine

This is a general protocol that can be optimized for specific substrates.

-

In a reaction vessel, dissolve the 2-bromophenyl diketopiperazine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

-

Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq) and a solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

-

Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or preparative HPLC.

IV. High-Throughput Screening (HTS) of Diketopiperazine Libraries

Once a library of diversified 2-bromophenyl diketopiperazines has been synthesized, the next critical step is to screen it for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. [4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium/norbornene-catalyzed diversified trifunctionalization of aryl-thianthreniums - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]

- 6. Preparation of a Diverse Purine-Scaffold Library via One-Step Palladium Catalyzed Cross-Coupling [chooser.crossref.org]

- 7. Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione as a Novel Peptidomimetic for Targeting Bromodomain-Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Piperazine-2,5-diones as Peptidomimetic Scaffolds

The development of small molecules that can effectively mimic the structure and function of peptides—peptidomimetics—is a cornerstone of modern drug discovery.[1] Peptides themselves are often challenging therapeutic candidates due to their poor metabolic stability and low oral bioavailability. The piperazine-2,5-dione (DKP) scaffold, a cyclic dipeptide, has emerged as a privileged structure in the design of peptidomimetics.[2][3][4] Its conformationally constrained nature allows for the precise positioning of side chains to mimic the secondary structures of peptides, such as β-turns, which are crucial for many protein-protein interactions (PPIs).[5] This inherent rigidity can lead to enhanced binding affinity, selectivity, and resistance to proteolytic degradation.[2]

This application note details the synthesis, characterization, and biological evaluation of a novel DKP derivative, 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione , as a potential inhibitor of bromodomain-containing proteins. The rationale for its design is rooted in the potential of the 2-bromophenyl moiety to mimic the acetylated lysine (KAc) side chain that is recognized by bromodomains, a class of epigenetic readers implicated in various diseases, including cancer and inflammation. The N-benzyl group serves to enhance lipophilicity and may contribute to favorable pharmacokinetic properties.

Synthesis and Characterization

The synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione can be achieved through a convergent strategy involving the formation of a linear dipeptide followed by cyclization. A plausible synthetic route is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione.

Protocol 1: Synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione

Materials:

-

N-Cbz-2-bromo-D,L-phenylglycine

-

N-Benzylglycine methyl ester

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Acetic acid

-

Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

-

Dipeptide Formation:

-

Dissolve N-Cbz-2-bromo-D,L-phenylglycine (1.0 eq) in DMF.

-

Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-Benzylglycine methyl ester (1.1 eq) and stir at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude dipeptide intermediate by silica gel column chromatography.

-

-

Deprotection and Cyclization:

-

Dissolve the purified dipeptide in methanol.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Dissolve the resulting amino ester in glacial acetic acid.

-

Heat the solution at reflux (approximately 120 °C) for 4-6 hours.[6]

-

Monitor the cyclization by TLC.

-

Cool the reaction mixture and remove the acetic acid under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione.

-

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the benzyl and bromophenyl protons, as well as the piperazine ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbons and all other unique carbon atoms in the molecule. |

| Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition. |

| HPLC | A single peak indicating high purity. |

Biological Evaluation: A Peptidomimetic Approach to Bromodomain Inhibition

We hypothesize that 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione can act as a competitive inhibitor of bromodomain-containing proteins by mimicking the binding of acetylated lysine residues. The following protocols outline a series of experiments to test this hypothesis, starting with cellular viability and moving towards target-specific engagement and downstream effects.

Protocol 2: Cell Viability Assessment using the MTT Assay

This initial screen is crucial to determine the cytotoxic effects of the compound and to establish a suitable concentration range for subsequent cell-based assays.[7][8][9][10][11]

Materials:

-

Human cancer cell line known to be dependent on a bromodomain-containing protein for proliferation (e.g., a BET bromodomain-dependent cell line like MV4-11).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione (stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8][10]

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).[9]

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione in complete medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known bromodomain inhibitor).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 3: Target Engagement using a Fluorescence Polarization (FP) Assay

This assay will directly measure the binding of our compound to the target bromodomain, providing evidence of target engagement.[12][13][14][15][16]

Materials:

-

Recombinant bromodomain protein (e.g., BRD4(1)).

-

A fluorescently labeled probe known to bind to the bromodomain (e.g., a fluorescently tagged acetylated histone peptide or a known small molecule ligand).

-

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

384-well black, low-volume plates.

-

A microplate reader with fluorescence polarization capabilities.

Procedure:

-

Assay Setup:

-

In a 384-well plate, add the assay buffer.

-

Add a fixed concentration of the recombinant bromodomain protein and the fluorescent probe. The concentrations should be optimized beforehand to achieve a stable and robust polarization signal.

-

Add serial dilutions of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione. Include a no-inhibitor control and a positive control.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader.[12]

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

-

Protocol 4: Analysis of Downstream Signaling by Western Blotting

If our compound inhibits the target bromodomain, we expect to see changes in the expression of downstream target genes. Western blotting can be used to detect these changes at the protein level.[17][18][19][20]

Materials:

-

The same cell line used in the MTT assay.

-

1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against a known downstream target of the bromodomain (e.g., c-Myc for BRD4) and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione at concentrations around its IC₅₀ value for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.[17]

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein expression to the loading control.

-

Experimental Workflow and Data Interpretation

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. researchgate.net [researchgate.net]

- 16. edinst.com [edinst.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 20. bosterbio.com [bosterbio.com]

Troubleshooting & Optimization

Troubleshooting low yields in Ugi-post-condensation cyclization

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ugi post-condensation cyclization strategies. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered when yields are low in this powerful, two-stage synthetic sequence. This resource moves beyond simple protocols to explain the "why" behind the troubleshooting steps, grounding our advice in established mechanistic principles to ensure you can logically diagnose and solve issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address the specific problems you may encounter. We will cover issues from the initial Ugi four-component reaction (Ugi-4CR) to the critical, and often challenging, intramolecular cyclization step.

Part 1: Issues with the Initial Ugi Four-Component Reaction (Ugi-4CR)

The success of the entire sequence hinges on a high-yielding Ugi reaction to produce the linear precursor. If this step is inefficient, the final yield will invariably be poor.

Question 1: My Ugi-4CR is giving a low yield or a complex mixture of products. What are the most likely causes?

Low yields in the Ugi-4CR often trace back to suboptimal reaction conditions or issues with reagent quality. The Ugi reaction is a finely balanced, multi-component system where several equilibria are at play before the final, irreversible Mumm rearrangement drives the reaction to completion.[1][2]

Core Troubleshooting Workflow: Ugi-4CR Stage

Caption: Troubleshooting workflow for low Ugi-4CR yields.

Detailed Breakdown of Causes and Solutions:

-

Suboptimal Concentration: The Ugi reaction is favored by high concentrations of reactants (typically 0.5M - 2.0M).[2] Low concentrations can slow the reaction and allow side reactions to become more prominent.

-

Solution: Rerun the reaction at a higher concentration. If solubility is an issue, consider a different solvent system, but ensure it is compatible with the Ugi mechanism.

-

-

Incorrect Solvent Choice: The Ugi reaction involves polar intermediates that are stabilized by polar solvents.[3] Polar protic solvents like methanol (MeOH) or trifluoroethanol (TFE) are generally preferred as they can participate in hydrogen bonding and facilitate the necessary proton transfers.[4][5][6] Using non-polar or even some polar aprotic solvents can hinder the reaction and may favor the competing Passerini reaction.[6]

-

Solution: Switch to methanol or ethanol. For sluggish reactions, TFE can be an excellent, albeit more expensive, choice.

-

-

Poor Imine Formation: The first step of the Ugi reaction is the condensation of the amine and aldehyde/ketone to form an imine (or iminium ion).[1][7] If this step is slow or inefficient (e.g., with electron-poor anilines or sterically hindered components), the overall reaction will suffer.

-

Solution 1: Pre-form the imine before adding the other components. This can be done by stirring the amine and aldehyde together, often with a dehydrating agent like MgSO₄, before proceeding.

-

Solution 2: Use a catalytic amount of a Lewis acid (e.g., TiCl₄, Mg(OTf)₂) to promote imine formation, particularly with challenging substrates.[6][8]

-

-

Reagent Quality and Stoichiometry: Impurities in starting materials can inhibit the reaction. Isocyanides, in particular, can be unstable and should be pure. While the reaction is often run with equimolar amounts, sometimes a slight excess (1.1-1.2 eq.) of one component can drive the reaction to completion.[9][10]

-

Solution: Ensure all reagents are pure and dry. Consider purifying the aldehyde and amine if they are old. Check the purity of the isocyanide. Experiment with using a slight excess of the more volatile components, like the aldehyde or amine.

-

| Parameter | Recommendation | Rationale |

| Concentration | 0.5 M - 2.0 M | Favors the multi-component assembly over side reactions.[2] |

| Solvent | Methanol, Ethanol, TFE | Polar protic solvents stabilize polar intermediates.[4][5] |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds readily without heating.[2][11] |

| Stoichiometry | Equimolar or slight excess (1.1-1.2 eq.) of imine components | Can help push the initial equilibrium towards the imine.[9][10] |

Part 2: Issues with the Post-Condensation Cyclization Step

Once you have successfully synthesized and purified the linear Ugi adduct, the next challenge is the intramolecular cyclization. This step can be even more sensitive than the Ugi reaction itself.

Question 2: My Ugi adduct is stable and pure, but the intramolecular cyclization is failing or giving low yields. What should I investigate?

Failure in the cyclization step points to issues with reaction kinetics, thermodynamics, or catalyst/reagent efficacy. The key is to create conditions that favor the desired intramolecular pathway over competing intermolecular reactions or decomposition.

General Cyclization Workflow

Caption: Decision process for optimizing intramolecular cyclization.

Key Troubleshooting Areas for Cyclization:

-

Concentration and the "High Dilution" Principle: Unlike the Ugi reaction, intramolecular cyclizations often benefit from high dilution (e.g., 0.001 M to 0.05 M). This minimizes the probability of two different molecules reacting with each other (intermolecular reaction), thereby favoring the desired intramolecular process where the two ends of the same molecule react.[12]

-

Solution: Rerun the cyclization at a significantly lower concentration. A syringe pump for slow addition of the substrate to the reaction vessel can also be used to maintain pseudo-high dilution conditions.

-

-

Catalyst/Reagent Choice and Activity:

-

Acid-Catalyzed Cyclization (e.g., TFA, PTSA): The acid may be too weak or too strong. A very strong acid might protonate other functional groups, deactivating them, or cause decomposition. A weak acid may not be sufficient to promote the reaction.[13]

-

Solution: Screen different acids (e.g., PTSA, TFA, ZnBr₂) and vary the loading (from catalytic to stoichiometric amounts).[14]

-

-

Base-Mediated Cyclization (e.g., NaH, Cs₂CO₃): The choice of base is critical. A strong, non-nucleophilic base is often required to deprotonate a specific site without causing other reactions. The base's counter-ion can also play a role.[13][15]

-

Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU). Ensure anhydrous conditions, as water can quench strong bases.

-

-

Metal-Catalyzed Cyclization (e.g., Pd, Cu, Au): The catalyst's oxidation state, ligand, and overall activity are paramount. The catalyst may be poisoned by impurities or require specific conditions (e.g., inert atmosphere) to function.[13][16][17]

-

Solution: Use a fresh batch of catalyst and ensure all solvents and reagents are rigorously degassed and dried. Refer to literature for optimal conditions for similar transformations and ensure your setup is scrupulously clean and anaerobic if required.[18]

-

-

-

Solvent and Temperature: The solvent must fully dissolve the Ugi adduct while being compatible with the chosen catalyst or reagents. Some cyclizations require thermal energy to overcome the activation barrier, while others may decompose at elevated temperatures.

-

Solution: Systematically screen different solvents and temperatures. Start at room temperature and gradually increase the heat, monitoring the reaction by TLC or LCMS to check for product formation versus decomposition.

-

Part 3: Purification and Isolation Challenges

Question 3: The reaction appears to work on TLC/LCMS, but I'm losing most of my product during workup and purification. What can I do?

Product loss during isolation is a common frustration, often due to the product's physical properties or instability.

-

High Polarity / Water Solubility: The Ugi adduct and the final cyclized product can be quite polar, especially if they contain multiple amide bonds. This can lead to poor extraction from aqueous layers.

-

Solution:

-

Salting Out: Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ to decrease the polarity of the aqueous phase and drive your product into the organic layer.

-

Alternative Solvents: Use more polar extraction solvents like ethyl acetate, dichloromethane, or even a mixture like 9:1 DCM:IPA. Perform multiple extractions (5-7 times) to ensure complete recovery.

-

Direct Evaporation: If the product is highly water-soluble and the reaction solvent is water-miscible (like methanol), consider removing the solvent under reduced pressure and directly purifying the crude residue via chromatography.

-

-

-

Instability on Silica Gel: Amine-containing compounds can stick irreversibly to acidic silica gel, and some cyclic structures might be unstable under these conditions.

-

Solution:

-

Neutralize Silica: Pre-treat your silica gel by slurrying it with a solvent containing a small amount of triethylamine (~1%), then pack the column. This neutralizes the acidic sites.

-

Use Alumina: Consider using basic or neutral alumina for chromatography instead of silica.

-

Alternative Purification: Explore other methods like preparative TLC, crystallization, or reverse-phase chromatography if your compound is compatible.[18]

-

-

Protocols & Methodologies

Protocol 1: General Procedure for Ugi Four-Component Reaction

This protocol provides a reliable starting point for a standard Ugi-4CR.

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.), aldehyde or ketone (1.0 eq.), and carboxylic acid (1.0 eq.).

-

Solvation: Add a polar protic solvent, typically methanol, to achieve a final reactant concentration of 0.5 M to 1.0 M.

-

Stirring: Stir the mixture at room temperature for 10-20 minutes to allow for imine formation.

-

Isocyanide Addition: Add the isocyanide (1.0 eq.) to the mixture. The addition is often exothermic. If necessary, a cool water bath can be used to maintain room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LCMS. Ugi reactions are often complete within a few hours to 24 hours.[2]

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude Ugi adduct.

-

-

Purification: Purify the crude product by flash column chromatography, crystallization, or another suitable method.

Protocol 2: General Procedure for a Post-Ugi Intramolecular Cyclization

This protocol outlines a general approach for the cyclization step, emphasizing the high-dilution technique.

-

Preparation: In a large round-bottom flask (sized for high dilution), add the chosen solvent and the catalyst or reagent (e.g., acid, base). If the reaction is air-sensitive, ensure the solvent is degassed and the system is under an inert atmosphere (N₂ or Ar).

-

Substrate Solution: In a separate, smaller flask, dissolve the purified Ugi adduct (1.0 eq.) in the same reaction solvent to create a stock solution.

-

Slow Addition: Using a syringe pump, add the Ugi adduct stock solution to the rapidly stirring main reaction flask over a period of several hours (e.g., 4-12 hours). This maintains a very low concentration of the uncyclized starting material, favoring the intramolecular pathway.

-

Reaction: Once the addition is complete, allow the reaction to stir at the optimized temperature (which could be room temperature or elevated) until completion is observed by TLC/LCMS.

-

Workup:

-

Quench the reaction appropriately (e.g., by adding water or a buffer solution).

-

Extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic layers as described in the Ugi workup protocol.

-

-

Purification: Purify the final cyclized product using the most suitable method determined during troubleshooting (e.g., chromatography on neutralized silica, crystallization).

References

-

Ugi reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Retrieved from [Link]

-

Rocha, R. O., et al. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC. Retrieved from [Link]

-

Gold-catalyzed post-Ugi intramolecular nucleophilic cyclization of alkynes to generate indoloazocines. (n.d.). ResearchGate. Retrieved from [Link]

-

Cascade cyclization of alkyne-based Ugi adducts towards N-heterocycles. (2025). Taylor & Francis Online. Retrieved from [Link]

-

Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. (n.d.). arXiv. Retrieved from [Link]

-

Cu‐catalyzed post‐Ugi cyclization strategy to access pyrroloquinolines. (n.d.). ResearchGate. Retrieved from [Link]

-

Sharma, A., et al. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. PMC. Retrieved from [Link]

-

Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (n.d.). JoVE. Retrieved from [Link]

-

The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007). Illinois Chemistry. Retrieved from [Link]

-

Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. (n.d.). PMC. Retrieved from [Link]

-

Optimization of intramolecular cyclization reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Intramolecular Oxidative Heck Cyclization: a Novel Pathway to Cyclopentenones. (2008). ConnectSci. Retrieved from [Link]

-

Recent Access to Polycycles via Post-Ugi Reactions. (2023). PSE Community.org. Retrieved from [Link]

-

Intramolecular reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. (2025). ACS Publications. Retrieved from [Link]

-

Further Components Carboxylic Acid and Amine (Ugi Reaction). (n.d.). Thieme. Retrieved from [Link]

-

The use of the Ugi four-component condensation. (n.d.). ResearchGate. Retrieved from [Link]

-

Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. (2023). MDPI. Retrieved from [Link]

-

Optimization of Ugi-4CR Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Two-Step Macrocycle Synthesis by Classical Ugi Reaction. (2018). ACS Publications. Retrieved from [Link]

-

Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (n.d.). Semantic Scholar. Retrieved from [Link]

-

What is the best solvent concentration for Ugi reaction mechanism?. (2015). ResearchGate. Retrieved from [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (2023). MDPI. Retrieved from [Link]

-

Ugi post-condensation copper-triggered oxidative cascade towards pyrazoles. (n.d.). PMC. Retrieved from [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (n.d.). PMC. Retrieved from [Link]

-

Postcondensation Modifications of Ugi Four-Component Condensation Products. (n.d.). ACS Publications. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 8. Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular reaction - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. connectsci.au [connectsci.au]

- 17. psecommunity.org [psecommunity.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione

Welcome to the technical support guide for the purification of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common purification challenges. This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter in the lab.

The target molecule is a diketopiperazine (DKP), a class of cyclic peptides known for their conformational rigidity and proteolytic stability, making them valuable scaffolds in medicinal chemistry.[1][2] However, their synthesis can yield a variety of impurities, including starting materials, diastereomers, and side-products, necessitating robust purification strategies.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process. Each answer provides a likely cause and a series of actionable solutions grounded in chemical principles.

Question 1: My crude product has "oiled out" during work-up or crystallization and will not solidify. How should I proceed?

Answer:

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystal. This is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the crude material is significantly impure, leading to freezing-point depression.[3]

Causality & Solutions:

-

High Impurity Load: The presence of unreacted starting materials (e.g., N-benzylglycine derivatives, 2-bromophenylalanine derivatives), residual solvents (like DMF or DMSO), or reaction by-products lowers the overall melting point of the mixture.

-

Solution A - Trituration: Try dissolving the oil in a minimal amount of a moderately polar solvent in which the product is soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) with vigorous stirring. This can often shock the product out of solution as a solid precipitate, which can then be filtered.

-

Solution B - Direct to Chromatography: If trituration fails, the most direct path forward is to accept the oil as the crude product. Dissolve the oil in a small amount of solvent, adsorb it onto a small amount of silica gel, and purify it directly via flash column chromatography.

-

-

Inappropriate Solvent Choice: The solvent system may be too good at dissolving the compound, even at low temperatures.

-

Solution C - Re-dissolve and Switch Solvents: Re-heat the mixture to re-dissolve the oil, then add a small amount of a miscible "anti-solvent" (one in which your compound is less soluble) to decrease the overall solubility. Let it cool slowly.[3] For a molecule like this, if you are in ethanol, adding a small amount of water might induce crystallization.[4]

-

Question 2: My product seems to co-elute with an unknown impurity during silica gel chromatography using a hexane/ethyl acetate gradient. What are my options?

Answer:

Co-elution is a frequent challenge in chromatography, indicating that the impurity has a polarity very similar to your target compound. This is particularly common with structural isomers or epimers, which can form under certain reaction conditions.[1]

Causality & Solutions:

-

Insufficient Selectivity of Mobile Phase: The hexane/ethyl acetate system may not be able to differentiate between the two compounds.

-

Solution A - Change Solvent System: Switch to a solvent system with different chemical properties. For example, using a mixture of dichloromethane (DCM) and methanol (MeOH) introduces different intermolecular interactions (dipole-dipole, hydrogen bonding) which may resolve the compounds. Start with a low percentage of MeOH in DCM and gradually increase it.

-

Solution B - Add a Modifier: For compounds with basic nitrogens (though the amides in a DKP are not strongly basic), residual acidic sites on the silica can cause streaking and poor separation. Adding a small amount (0.5-1%) of triethylamine (Et₃N) to your mobile phase can neutralize these sites and often sharpens peaks, potentially resolving co-eluting spots.[5]

-

-

Isomeric Impurities: You may have formed a diastereomer (epimer) of your product. These often have nearly identical polarities and can be exceptionally difficult to separate on standard silica gel.

-

Solution C - Alternative Stationary Phase: Consider using a different stationary phase. Alumina (basic or neutral) offers different selectivity compared to silica (acidic). Alternatively, for very challenging separations, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is a powerful option, separating compounds based on hydrophobicity rather than polarity.

-

Solution D - Purity Analysis: Before attempting large-scale re-purification, confirm the nature of the impurity. High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer (LC-MS), can tell you if the impurity has the same mass as your product, strongly suggesting an isomer.

-

Question 3: My NMR spectrum shows clean signals, but my yield after purification is very low. Where could my product have gone?

Answer:

Low isolated yield despite a clean reaction profile points to losses during the work-up and purification steps. This can be due to mechanical losses, unexpected solubility, or product instability.

Causality & Solutions:

-

High Solubility in Extraction/Wash Solvents: Your product may have partial solubility in the aqueous layers during extraction, especially if polar organic co-solvents were used.

-

Solution A - Back-Extraction: Before discarding any aqueous layers from your work-up, perform a "back-extraction" with a fresh portion of your primary organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.

-

Solution B - Brine Wash: When extracting from an aqueous solution, pre-saturating the aqueous layer with sodium chloride (creating a brine) will decrease the solubility of organic compounds in the aqueous phase and drive more of your product into the organic layer.

-

-

Irreversible Adsorption on Silica Gel: Highly polar or basic compounds can sometimes bind irreversibly to the acidic silica gel stationary phase. While the DKP nitrogens are not strongly basic, strong interactions are still possible.

-

Solution A - Deactivate Silica: As mentioned previously, pre-treating the silica gel with triethylamine can mitigate this. Make a slurry of your silica in your starting mobile phase (e.g., 10% EtOAc/hexane) and add 1% Et₃N, stir, and then pack the column.[5]

-

Solution B - Flush the Column: After your product has eluted, try flushing the column with a much stronger solvent system (e.g., 10-20% MeOH in DCM) to see if any additional material comes off. This "column strip" might not be pure, but it can help diagnose if significant material was left behind.

-

-

Product Instability: Diketopiperazines can be susceptible to hydrolysis back to the linear dipeptide under strongly acidic or basic conditions (pH < 3 or > 8).[6]

-

Solution C - Maintain Neutral pH: Ensure all aqueous solutions used during work-up (e.g., bicarbonate washes, water washes) are not excessively basic or acidic. Use of saturated, mild reagents like sodium bicarbonate is generally safer than concentrated hydroxides.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect from the synthesis of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione?

The most common impurities arise directly from the reactants and potential side-reactions:

-

Unreacted Starting Materials: Residual N-benzyl amino acid and 2-bromophenylalanine derivatives.

-

Epimers/Diastereomers: Diketopiperazines can epimerize at the alpha-carbons under acidic, basic, or thermal stress, leading to diastereomeric impurities that are very difficult to separate.[1]

-

Hydrolysis Products: The linear dipeptide precursor can be present if the final cyclization step was incomplete or if the DKP ring was hydrolyzed during work-up.[6]

-

Homodimers: Self-condensation of the starting amino acids can lead to symmetrical DKPs, e.g., cyclo(N-Bn-Gly-N-Bn-Gly).

Q2: What is a good starting point for solvent selection for recrystallization?

The best approach is a small-scale solvent screen.[3] The ideal solvent will dissolve your compound when hot but have low solubility when cold.[7][8] Given the aromatic and amide character of the molecule, here is a good place to start:

| Solvent / System | Rationale |

| Ethanol or Isopropanol | Often a good starting point for moderately polar, crystalline compounds.[3] |

| Ethyl Acetate / Hexane | Dissolve in a minimum of hot ethyl acetate, then slowly add hexane until the solution turns cloudy. Re-heat to clarify and cool slowly. This is a very versatile system. |

| Acetone | A polar aprotic solvent that is effective for many organic solids. |

| Ethanol / Water | For polar compounds, dissolving in hot ethanol and adding water dropwise can be very effective for inducing crystallization.[4] |

Q3: How can I definitively confirm the purity of my final product?

A single technique is rarely sufficient. A combination of methods provides the most trustworthy assessment:

-

¹H and ¹³C NMR: Should show the correct number of signals, appropriate chemical shifts, and correct integration. The absence of signals from starting materials or solvents is a key indicator of purity.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool. A single sharp peak in the LC chromatogram (at multiple wavelengths) coupled with the correct mass in the MS spectrum is strong evidence of purity.

-

High-Resolution Mass Spectrometry (HRMS): Confirms the elemental formula of your compound to within a few parts per million.

-

Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.

Q4: What are the recommended storage conditions for the purified compound?

Diketopiperazines are generally quite stable crystalline solids.[2] However, to prevent slow degradation over time, standard best practices should be followed. Store the compound in a sealed vial, protected from light, at a low temperature (e.g., 4 °C or -20 °C), and under a dry, inert atmosphere (e.g., argon or nitrogen) if possible.

Visualization of Purification Workflows

The choice of a purification strategy depends on the nature of the crude product. The following decision tree can help guide your initial approach.

Caption: Decision tree for selecting an initial purification strategy.

A comprehensive purification workflow involves multiple, orthogonal steps to remove different types of impurities.

Caption: A standard multi-step purification workflow.

Standardized Protocols

Protocol 1: General Procedure for Recrystallization

This protocol is based on standard laboratory techniques for purifying crystalline solids.[7][8]

-

Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude material in 0.5 mL of various solvents (see FAQ 2) at room temperature and at boiling. The ideal solvent will fully dissolve the compound at boiling but show poor solubility at room temperature.

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions, allowing the solution to heat and stir between additions.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

-

Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual soluble impurities.

-

Drying: Dry the crystals under vacuum. A vacuum oven may be used if high-boiling point solvents are present.

Protocol 2: General Procedure for Flash Column Chromatography

This protocol is a standard method for purifying organic compounds on a preparative scale.[9][10]

-

Solvent System Selection: Using thin-layer chromatography (TLC), identify a mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of ~0.3 for your target compound.

-

Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column using the "wet" or "slurry" method with your initial, low-polarity mobile phase.

-

Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) as needed to move your compound down the column at a reasonable rate.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

-

Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

References

- Benchchem Technical Support. (n.d.). Recrystallization of N-(3-bromophenyl)furan-2-carboxamide.

-

Wikipedia. (2024). 2,5-Diketopiperazine. Retrieved from Wikipedia. [Link]

- Wang, J., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. American Chemical Society.

-

Wang, J., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

-

D'Hondt, M., et al. (2015). Diketopiperazines in Peptide and Combinatorial Chemistry. ResearchGate. [Link]

-

Gotschlich, A., et al. (1993). Kinetics of diketopiperazine formation using model peptides. PubMed. [Link]

-

Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

-

Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. [Link]

-

Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

-

Garcia-Urdiales, E., et al. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information. [Link]

- Benchchem Technical Support. (n.d.). Purification of Piperazine-Containing Compounds.

- Mull, R. P. (1959). Purification of piperazine.

-

Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. Retrieved from Chemistry LibreTexts. [Link]

- Goddu, R. C. (1969). Recovery and purification of piperazine.

-

Al-Hourani, B. J., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. PMC. [Link]

-

Patel, S. R., et al. (2013). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). The University of Sydney. [Link]

-

Cymerman Craig, J., & Young, R. J. (1955). 1-benzylpiperazine. Organic Syntheses. [Link]

-

Iovine, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Korovina, N. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

-

Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

-

Rojano, B. R., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. ACG Publications. [Link]

-

Orozco-Galicia, C., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

-

Kumar, S. A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. (2016).

-

Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

1H NMR Interpretation Guide: 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione

Executive Summary & Core Directive

Objective: This guide provides a technical comparison of the 1H NMR spectral characteristics of 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione against its synthetic precursor and alternative solvent systems. It is designed for medicinal chemists validating the formation of the diketopiperazine (DKP) scaffold.

The Challenge: Characterizing this molecule presents a specific stereochemical challenge. The chirality at C3 renders the methylene protons at C6 (and the N-benzyl methylene protons) diastereotopic. Furthermore, the 2-bromophenyl group introduces steric bulk that favors specific "folded" conformers, significantly altering chemical shifts via anisotropic shielding.

Comparative Analysis: Product vs. Alternatives

Comparison A: Cyclized Product vs. Linear Precursor

The most critical "performance" metric for this synthesis is the successful cyclization of the linear dipeptide precursor (e.g., N-Benzyl-Glycyl-(2-Bromo)Phenylalanine Methyl Ester) into the DKP scaffold.

| Feature | Linear Precursor (Alternative) | Target DKP (Product) | Interpretation / Causality |

| Methyl Ester (-OCH3) | Singlet, | Absent | Loss of methoxy signal confirms cyclization (methanol elimination). |

| Amide NH | One doublet (~7-8 ppm) + One broad singlet | Single broad singlet ( | Formation of the second lactam ring consolidates the amide environment. |

| C6-H2 (Glycine unit) | Broad singlet or doublet | AB Quartet / DD ( | Crucial: Ring closure induces rigidity. The C3 chiral center makes C6 protons diastereotopic (magnetically non-equivalent). |

| N-Benzyl CH2 | Singlet (often) | AB Quartet ( | The rigid DKP ring renders the benzylic protons diastereotopic. |

Comparison B: Solvent System Performance (DMSO-d vs. CDCl )

DKPs are notoriously insoluble. Choosing the wrong solvent obscures critical splitting patterns.

| Parameter | CDCl | DMSO-d | Scientific Rationale |

| Solubility | Poor to Moderate | Excellent | DKPs aggregate via intermolecular H-bonds. DMSO disrupts these, ensuring monomeric species. |

| NH Resolution | Broad, often invisible | Sharp, Defined | DMSO reduces exchange rates with water, allowing precise integration of the amide proton. |

| Conformational Locking | Variable | Stabilized | DMSO stabilizes the "folded" vs. "extended" conformer ratio, yielding sharper diastereotopic splitting. |

Detailed Spectral Interpretation

Structural Logic & Numbering

-

Position 1: N-Benzyl

-

Position 3: CH-(2-Bromophenyl) (Chiral Center)

-

Position 6: CH

(Glycine derived)

The "Folded" Conformer Effect

In 3-aryl-DKPs, the aromatic ring often folds over the DKP ring (flagpole orientation).

-

Observation: One of the C6 protons (cis to the aryl group) will be significantly shielded (shifted upfield, potentially < 3.0 ppm) due to the ring current of the 2-bromophenyl group.

-

2-Bromo Effect: The bulky bromine atom at the ortho position restricts rotation of the phenyl ring, locking this conformation more tightly than in unsubstituted analogs.

Assignment Table (in DMSO-d )

| Proton Group | Approx.[1][2][3][4][5][6][7] Shift ( | Multiplicity | Integration | Notes |

| NH (Amide) | 8.35 – 8.60 | Broad s / d | 1H | Exchangeable with D |

| Ar-H (3' - ortho to Br) | 7.60 – 7.70 | Doublet | 1H | Deshielded by Br (inductive/anisotropic). |

| Ar-H (Benzyl/Phenyl) | 7.10 – 7.50 | Multiplets | 8H | Overlapping aromatic signals. |

| C3-H (Methine) | 5.30 – 5.50 | Doublet/DD | 1H | |

| N-Benzyl CH | 4.30 – 4.90 | AB Quartet | 2H | |

| C6-H | 2.90 – 3.20 | Doublet of Doublets | 1H | Shielded by aromatic ring current. |

| C6-H | 3.80 – 4.10 | Doublet of Doublets | 1H | Normal amide |

Experimental Protocols

Protocol 1: Synthesis & Monitoring (Context)

-

Reaction: Cyclization of linear dipeptide methyl ester in refluxing sec-butanol or toluene/acetic acid.

-

Monitoring: Aliquot 50

L reaction mixture -

Endpoint: Disappearance of the methyl ester singlet at 3.7 ppm.

Protocol 2: High-Resolution NMR Sample Preparation

Objective: Obtain clear resolution of diastereotopic protons.

-

Mass: Weigh 5–10 mg of dried, purified DKP.

-

Solvent: Add 0.6 mL DMSO-d

(99.9% D).-

Note: If water peak (

3.33) interferes with C6-H signals, add 1-2 drops of D

-

-

Tube: Transfer to a high-quality 5mm NMR tube.

-

Acquisition:

-

Scans: Minimum 64 (due to molecular weight/dilution).

-

Relaxation Delay (D1): Set to 2.0s to ensure accurate integration of aromatic protons.

-

Visualizations

Diagram 1: Synthesis & Verification Workflow

This flowchart outlines the critical decision points during the synthesis and analysis, emphasizing the "Self-Validating" nature of the protocol.

Caption: Workflow for converting linear precursor to DKP, highlighting the critical methyl ester checkpoint and solvent selection for final validation.

Diagram 2: Logic Tree for Signal Assignment

A decision tree to assist in distinguishing the complex methylene signals (C6-H vs. Benzyl-H) which often overlap.

Caption: Diagnostic logic for distinguishing diastereotopic benzylic protons from DKP ring protons based on chemical shift and coupling patterns.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

-

Bull, S. D., Davies, S. G., et al. (1998). The conformational analysis of 3-benzyl-2,5-diketopiperazines. Perkin Transactions 1. (Demonstrates the "folded" conformation shielding effects). Link

-

Cadamuro, S. A., et al. (2013). Solid-Phase Synthesis of 2,5-Diketopiperazines. European Journal of Organic Chemistry. (Provides standard protocols for cyclization monitoring). Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Diketopiperazines

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of bioactive compounds is paramount for rapid and accurate structural elucidation. This guide provides an in-depth comparison of the fragmentation patterns of brominated diketopiperazines (DKPs), a class of marine-derived natural products with significant therapeutic potential. We will explore how the presence of bromine influences the fragmentation pathways compared to their non-halogenated analogs, supported by established principles of mass spectrometry and data from related compounds.

The Significance of Brominated Diketopiperazines

Diketopiperazines are cyclic dipeptides, representing the simplest form of peptide derivatives found in nature.[1][2] They are produced by a wide array of organisms, including bacteria, fungi, plants, and marine invertebrates.[1][3] Marine sponges, in particular, are a rich source of structurally diverse and often halogenated DKPs, which exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties.[4][5] Bromination, a common modification in marine natural products, can significantly impact a molecule's bioactivity and pharmacokinetic properties. Therefore, the ability to confidently identify and characterize brominated DKPs by mass spectrometry is a critical step in their discovery and development as potential therapeutic agents.

Fundamentals of Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented through collision-induced dissociation (CID), providing valuable structural information. The resulting product ions and neutral losses are characteristic of the molecule's structure and bonding.[6]

Several key principles govern the fragmentation of organic molecules in the gas phase:

-

Cleavage at Weakest Bonds: Fragmentation preferentially occurs at the most labile bonds.

-

Formation of Stable Fragments: The most abundant fragment ions are typically the most stable ones (e.g., resonance-stabilized cations).

-

Characteristic Neutral Losses: The loss of small, stable neutral molecules (e.g., H₂O, CO, NH₃) is a common fragmentation pathway.[6]

For brominated compounds, a key diagnostic feature in their mass spectra is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern of isotopic peaks for any bromine-containing ion, with a second peak at M+2 of nearly equal intensity to the monoisotopic peak (M). The number of bromine atoms in an ion can be determined by the relative intensities of these isotopic peaks.

Fragmentation Patterns of Non-Brominated Diketopiperazines